6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Description
Molecular Architecture and IUPAC Nomenclature
6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine is a bicyclic heterocyclic compound consisting of a furan ring fused with a pyridine ring, with specific substitution patterns. The International Union of Pure and Applied Chemistry (IUPAC) name accurately describes both the core structure and the substituents present in the molecule.
The molecular structure features a furo[3,2-b]pyridine core, which indicates that a furan ring is fused to a pyridine ring where the furan oxygen is at position 3 of the pyridine ring. This creates a bicyclic system with the furan oxygen at position 1 and the pyridine nitrogen at position 7 of the numbering system. The compound has two key substituents: a bromo group at position 6 of the pyridine ring and a chloromethyl group at position 2 of the furan ring.
| Structural Information | Details |
|---|---|
| Molecular Formula | C8H5BrClNO |
| Molecular Weight | 246.49 g/mol |
| CAS Registry Number | 1186310-94-0 |
| SMILES Notation | ClCc1cc2ncc(Br)cc2o1 |
| InChI | InChI=1S/C8H5BrClNO/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H,3H2 |
| InChI Key | URCGPXXHAADRJJ-UHFFFAOYSA-N |
The furo[3,2-b]pyridine scaffold represents an important heterocyclic system in organic chemistry, with the fusion pattern creating a unique electronic distribution across the bicyclic structure. The fusion of the electron-deficient pyridine ring with the electron-rich furan ring creates an interesting electronic complementarity that influences the compound's chemical behavior.
Physicochemical Characterization
The physicochemical properties of this compound are essential for understanding its behavior in various chemical environments and applications. Based on available data, this compound exists as a solid at room temperature.
The compound contains both polar functional groups (pyridine nitrogen, furan oxygen) and hydrophobic regions (aromatic rings, halogen substituents), suggesting amphiphilic character. The calculated LogP value of approximately 3.33 indicates moderate lipophilicity, suggesting the compound would have better solubility in organic solvents than in aqueous media.
The presence of the bromo and chloromethyl substituents significantly influences the electron density distribution within the molecule. The electron-withdrawing nature of these halogen substituents creates a polarized electronic structure, which affects intermolecular interactions and reactivity patterns.
Spectroscopic Fingerprints (NMR, IR, UV-Vis)
While comprehensive spectroscopic data specific to this compound is limited in the available literature, its structural features allow for prediction of key spectroscopic characteristics based on related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The proton NMR (1H NMR) spectrum of this compound would be expected to show several characteristic signals:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (pyridine ring) | 7.0-8.5 | Doublet or singlet | 2H |
| Furan ring H | 6.5-7.5 | Singlet | 1H |
| -CH2Cl protons | 4.5-5.0 | Singlet | 2H |
The carbon-13 NMR (13C NMR) spectrum would likely feature signals corresponding to the eight carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons (120-160 ppm), the carbon bearing the chloromethyl group, and the chloromethyl carbon itself (approximately 40-45 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm-1) |
|---|---|
| Aromatic C-H stretching | 3000-3100 |
| Aliphatic C-H stretching (-CH2Cl) | 2800-3000 |
| C=N stretching (pyridine) | 1580-1620 |
| C=C stretching (aromatic) | 1400-1600 |
| Furan ring breathing | 1020-1070 |
| C-O-C stretching (furan) | 1200-1250 |
| C-Br stretching | 550-650 |
| C-Cl stretching | 700-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum would likely show absorption maxima characteristic of the conjugated heterocyclic system:
| Chromophore | Expected λmax (nm) |
|---|---|
| Furo[3,2-b]pyridine core | 260-290 |
| Extended conjugation due to substituents | 300-320 |
These spectroscopic fingerprints would be valuable for compound identification and purity assessment in research applications.
Thermodynamic Stability and Reactivity Profile
The thermodynamic stability and reactivity of this compound are influenced by its structural features, particularly the heterocyclic core and the reactive substituents.
Thermodynamic Stability:
The fused bicyclic structure provides a degree of conformational rigidity and aromatic stabilization. However, the presence of reactive halogen substituents introduces potential reactivity centers.
Storage recommendations suggest the compound is stable at room temperature for short periods, but refrigeration is recommended for long-term storage (1-2 weeks at -4°C, 1-2 years at -20°C), indicating moderate thermal stability.
Reactivity Profile:
The compound contains several reactive sites that can participate in various chemical transformations:
Chloromethyl Group : The chloromethyl substituent at position 2 represents a reactive electrophilic center that can participate in nucleophilic substitution reactions. This functionality makes the compound valuable as a building block for further chemical modifications.
Bromo Substituent : The bromo group at position 6 can participate in various metal-catalyzed coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), making it useful for introducing new carbon-carbon bonds.
Heterocyclic Nitrogen : The pyridine nitrogen can act as a nucleophile or coordinate with metals, potentially participating in coordination chemistry or serving as a site for quaternization.
Furan Ring : The electron-rich furan ring can participate in electrophilic aromatic substitution reactions, although with different reactivity patterns than benzene due to its electron-rich nature.
Under fire conditions, the compound can decompose to produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide, indicating the thermodynamic instability of the molecule at elevated temperatures.
| Reactive Site | Potential Reactions |
|---|---|
| Chloromethyl group | Nucleophilic substitution (SN2) |
| Bromo substituent | Metal-catalyzed cross-coupling reactions |
| Pyridine nitrogen | Coordination with metals, quaternization |
| Furan ring | Electrophilic aromatic substitution |
The compound should be kept away from sources of ignition and strong oxidizing agents to prevent undesired reactions. Its reactivity profile suggests potential applications as a versatile building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems.
The presence of both the chloromethyl and bromo substituents offers orthogonal reactivity, potentially allowing for selective transformations at either site under appropriate conditions. This dual functionality makes this compound a valuable synthon in heterocyclic chemistry research.
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)furo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCGPXXHAADRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674111 | |
| Record name | 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-94-0 | |
| Record name | 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Framework Construction of Furo[3,2-b]pyridine Core
The synthesis of furo[3,2-b]pyridine derivatives generally begins with the construction of the fused heterocyclic system. According to Shiotani (1997), the furo[3,2-b]pyridine framework can be synthesized via condensation reactions involving pyridinone precursors and halo-substituted aldehydes or acetaldehydes under basic conditions. For example:
- Condensation of 4-hydroxy-6-methylpyran-2-one with chloroacetaldehyde in the presence of potassium carbonate followed by dehydration produces intermediates that cyclize into furo[3,2-b]pyridin-4(5H)-one derivatives.
- Alternatively, treatment of hydroxy-pyridinone with chloroacetaldehyde yields the furopyridine ring system directly.
These methods establish the core structure necessary for further functionalization at the 6-position and 2-position of the furopyridine ring.
Installation of the Chloromethyl Group at the 2-Position
The chloromethyl substituent at the 2-position can be introduced via alkylation or halomethylation strategies:
- Chloromethylation can be accomplished by reaction of the furo[3,2-b]pyridine intermediate with chloromethyl reagents such as chloromethyl methyl ether or chloromethyl halides under acidic or basic conditions.
- Alternatively, condensation with chloroacetaldehyde derivatives in the presence of bases like potassium carbonate has been reported to yield chloromethyl-substituted furopyridines efficiently.
- The use of methyl 2-(chloromethyl)-3-furoate as an alkylation reagent in the presence of potassium carbonate in DMF at 60°C has been demonstrated to be effective for related systems, producing chloromethylated intermediates in good yields (69–80%).
Summary of Key Reaction Conditions and Yields
Analytical and Characterization Data
- The final compounds are characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.
- For example, related benzofuro[3,2-b]pyridine derivatives show characteristic IR bands for NH and C=O groups, and mass spectra consistent with the expected molecular ions.
- Purity is confirmed by chromatographic techniques and melting point determination.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chloromethylation reactions often use formaldehyde and hydrochloric acid (HCl) as reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and compounds with different substituents on the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine serves as a critical building block for synthesizing potential pharmaceutical agents. Its applications include:
- Neurological Disorders : The compound has been investigated for its potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to interact with specific biological targets involved in these diseases .
- Anti-inflammatory Agents : It has shown promise as an inhibitor of protease-activated receptor 2 (PAR-2), which is implicated in various inflammatory conditions including rheumatoid arthritis and inflammatory bowel diseases .
- Analgesics : Research indicates that derivatives of this compound may be effective in managing pain associated with inflammatory conditions .
Material Science
The unique structure of this compound makes it suitable for applications in material science:
- Organic Semiconductors : The compound's electronic properties are being explored for use in organic semiconductor materials, which are essential for developing flexible electronic devices .
- Polymer Development : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .
Biological Studies
The compound is utilized in various biological studies due to its electrophilic nature:
- Enzyme Inhibition : It can act as an enzyme inhibitor, providing insights into metabolic pathways and potential therapeutic targets .
- Receptor Modulation : The compound's interactions with receptors can help elucidate mechanisms of action for various biochemical processes .
Chemical Reactions and Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Bromination : The initial step often includes bromination of furo[3,2-b]pyridin-3-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination .
- Chloromethylation : Subsequent chloromethylation can be achieved through reaction with chloromethyl methyl ether or similar reagents .
Mechanism of Action
The mechanism by which 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Structural Analogs with Furopyridine Backbones
3-Bromo-5-chlorofuro[3,2-b]pyridine
This analog replaces the chloromethyl group with a chlorine atom at position 3. The absence of the chloromethyl group reduces its reactivity toward nucleophilic substitution but retains bromine for cross-coupling. Such derivatives are often intermediates in pharmaceutical synthesis .- 8-Bromo-4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine A benzo-fused derivative with a formyl group, this compound exhibits increased aromaticity and planarity compared to the non-fused target compound. The formyl group enables condensation reactions, while the bromine and chlorine substituents provide sites for further functionalization .
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Replacing the furan ring with a pyrrole ring alters electronic properties. The pyrrole’s electron-rich nature enhances reactivity in electrophilic substitutions, contrasting with the furan’s moderate electron-withdrawing effects .
Pyridine Derivatives with Chloromethyl/Bromine Substituents
- 2-Bromo-6-(chloromethyl)pyridine A simpler pyridine derivative lacking the fused furan ring. Safety data indicate hazards such as skin/eye irritation, suggesting similar precautions are needed for the furopyridine analog .
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability and altering solubility. This contrasts with the electron-donating furan ring in the target compound, which may increase susceptibility to electrophilic attack .
Biological Activity
6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine is a heterocyclic compound characterized by its unique fused structure, which includes a bromine atom at the 6-position and a chloromethyl group at the 2-position. Its molecular formula is with a molar mass of approximately 246.5 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The presence of halogen substituents, specifically bromine and chlorine, significantly influences the compound's reactivity. The chloromethyl group allows for versatile chemical modifications, which can enhance its biological activity. The compound can undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 246.5 g/mol |
| Structure | Fused furo[3,2-b]pyridine |
| Halogen Substituents | Bromine (6-position), Chloromethyl (2-position) |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furo[3,2-c]coumarins have shown potent antifungal activity against various pathogens, suggesting that similar structural frameworks may lead to comparable biological effects in this compound.
Anticancer Potential
The compound's unique structure positions it as a potential scaffold for developing anticancer agents. Studies on related furo-pyridine derivatives have demonstrated antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The mechanism often involves the inhibition of key kinases involved in tumor growth and proliferation.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to their active sites, disrupting critical signaling pathways associated with cell survival and proliferation.
Table 2: Biological Activities of Related Compounds
Case Study 1: Antifungal Activity
In a study examining the antifungal properties of various furo[3,2-c]coumarins, compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Fusarium oxysporum and Botrytis fabae. This suggests that structural analogs like this compound could possess similar or enhanced antifungal activities.
Case Study 2: Antiproliferative Effects
Research conducted by Rajabi et al. highlighted the antiproliferative effects of certain furo[3,2-c]coumarin derivatives against breast cancer cell lines using the sulforhodamine B assay. These findings indicate that modifications on the furo-pyridine scaffold can lead to significant therapeutic potentials in oncology.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
